Cas no 1804215-05-1 (2-Bromo-1-(4-(chloromethyl)-2-(trifluoromethyl)phenyl)propan-1-one)

2-Bromo-1-(4-(chloromethyl)-2-(trifluoromethyl)phenyl)propan-1-one structure
1804215-05-1 structure
商品名:2-Bromo-1-(4-(chloromethyl)-2-(trifluoromethyl)phenyl)propan-1-one
CAS番号:1804215-05-1
MF:C11H9BrClF3O
メガワット:329.540772199631
CID:4971572

2-Bromo-1-(4-(chloromethyl)-2-(trifluoromethyl)phenyl)propan-1-one 化学的及び物理的性質

名前と識別子

    • 2-Bromo-1-(4-(chloromethyl)-2-(trifluoromethyl)phenyl)propan-1-one
    • インチ: 1S/C11H9BrClF3O/c1-6(12)10(17)8-3-2-7(5-13)4-9(8)11(14,15)16/h2-4,6H,5H2,1H3
    • InChIKey: DCTZYVFJADKYMR-UHFFFAOYSA-N
    • ほほえんだ: BrC(C)C(C1C=CC(CCl)=CC=1C(F)(F)F)=O

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 282
  • 疎水性パラメータ計算基準値(XlogP): 4.1
  • トポロジー分子極性表面積: 17.1

2-Bromo-1-(4-(chloromethyl)-2-(trifluoromethyl)phenyl)propan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A013024245-500mg
2-Bromo-1-(4-(chloromethyl)-2-(trifluoromethyl)phenyl)propan-1-one
1804215-05-1 97%
500mg
839.45 USD 2021-06-24
Alichem
A013024245-1g
2-Bromo-1-(4-(chloromethyl)-2-(trifluoromethyl)phenyl)propan-1-one
1804215-05-1 97%
1g
1,460.20 USD 2021-06-24
Alichem
A013024245-250mg
2-Bromo-1-(4-(chloromethyl)-2-(trifluoromethyl)phenyl)propan-1-one
1804215-05-1 97%
250mg
494.40 USD 2021-06-24

2-Bromo-1-(4-(chloromethyl)-2-(trifluoromethyl)phenyl)propan-1-one 関連文献

2-Bromo-1-(4-(chloromethyl)-2-(trifluoromethyl)phenyl)propan-1-oneに関する追加情報

Introduction to 2-Bromo-1-(4-(chloromethyl)-2-(trifluoromethyl)phenyl)propan-1-one (CAS No. 1804215-05-1)

2-Bromo-1-(4-(chloromethyl)-2-(trifluoromethyl)phenyl)propan-1-one, identified by its CAS number 1804215-05-1, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by a bromine substituent and a phenyl ring with both chloromethyl and trifluoromethyl groups, making it a versatile intermediate in the synthesis of biologically active agents. The structural features of this molecule contribute to its potential utility in the development of novel therapeutic agents, particularly those targeting neurological and inflammatory disorders.

The bromine atom in 2-Bromo-1-(4-(chloromethyl)-2-(trifluoromethyl)phenyl)propan-1-one serves as a crucial handle for further functionalization, enabling chemists to introduce additional modifications through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. These reactions are widely employed in the construction of complex molecular architectures, which are often essential for achieving high affinity and selectivity in drug design. The presence of the chloromethyl group further enhances the reactivity of the molecule, allowing for nucleophilic additions and subsequent derivatization into more elaborate pharmacophores.

Recent advancements in synthetic methodologies have highlighted the importance of such multifunctional intermediates like 2-Bromo-1-(4-(chloromethyl)-2-(trifluoromethyl)phenyl)propan-1-one in streamlining the discovery process of new drugs. For instance, studies have demonstrated that compounds incorporating both bromine and chloromethyl functionalities can be efficiently transformed into heterocyclic scaffolds, which are known to exhibit significant biological activity. The trifluoromethyl group, another key structural element, is frequently incorporated into drug molecules due to its ability to modulate metabolic stability and binding affinity at biological targets.

In the realm of medicinal chemistry, the synthesis and application of 2-Bromo-1-(4-(chloromethyl)-2-(trifluoromethyl)phenyl)propan-1-one have been explored in several cutting-edge research projects. One notable area of investigation involves its use as a precursor in the development of small-molecule inhibitors targeting enzymes involved in inflammatory pathways. These enzymes, such as cyclooxygenases (COX) and lipoxygenases (LOX), play pivotal roles in the pathogenesis of chronic inflammatory diseases. By leveraging the reactivity of the bromine and chloromethyl groups, researchers have been able to design molecules that exhibit potent inhibitory effects with improved selectivity over existing therapeutic agents.

Moreover, the structural motif present in 2-Bromo-1-(4-(chloromethyl)-2-(trifluoromethyl)phenyl)propan-1-one has been investigated for its potential applications in central nervous system (CNS) drug discovery. The phenyl ring, adorned with electron-withdrawing groups like the trifluoromethyl group, is known to enhance blood-brain barrier penetration, a critical factor for developing effective treatments for neurological disorders. Preliminary studies suggest that derivatives of this compound may serve as leads for novel therapeutics targeting neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to modify both the aromatic ring and the aliphatic side chain provides a rich palette for structural optimization aimed at maximizing pharmacological efficacy.

The synthetic versatility of 2-Bromo-1-(4-(chloromethyl)-2-(trifluoromethyl)phenyl)propan-1-one has also been exploited in the preparation of radiolabeled compounds for use in positron emission tomography (PET) imaging. PET scans are invaluable tools in diagnostic medicine, allowing clinicians to visualize biological processes at the molecular level with high precision. By incorporating radioactive isotopes into derivatives of this compound, researchers have developed probes that can track specific biomarkers associated with various diseases, including cancer and cardiovascular disorders. The combination of its structural complexity and functional diversity makes it an attractive candidate for further exploration in this area.

As our understanding of disease mechanisms continues to evolve, so does our capacity to design targeted therapies based on sophisticated molecular architectures. The compound 2-Bromo-1-(4-(chloromethyl)-2-(trifluoromethyl)phenyl)propan-1-one exemplifies how careful consideration of structural features can lead to novel therapeutic opportunities. Its unique blend of reactivity and functional groups positions it as a valuable building block for future generations of drugs. Continued research into its applications will likely uncover additional therapeutic potentials, further solidifying its role as a cornerstone in modern medicinal chemistry.

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